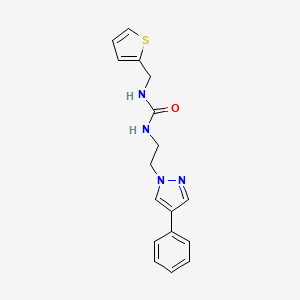

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

This compound features a urea core (-NH-CO-NH-) with two distinct substituents:

- N1-substituent: A 2-(4-phenyl-1H-pyrazol-1-yl)ethyl group, combining a pyrazole ring (with a phenyl substituent at position 4) linked via an ethyl chain.

- N3-substituent: A thiophen-2-ylmethyl group, introducing a sulfur-containing aromatic heterocycle.

Properties

IUPAC Name |

1-[2-(4-phenylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c22-17(19-12-16-7-4-10-23-16)18-8-9-21-13-15(11-20-21)14-5-2-1-3-6-14/h1-7,10-11,13H,8-9,12H2,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZAIRJPGIPLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

Urea formation: The alkylated pyrazole is reacted with thiophen-2-ylmethyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the urea moiety to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiophene derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | 15 | Staphylococcus aureus, Escherichia coli |

| Chloramphenicol | 20 | Staphylococcus aureus, Escherichia coli |

| Ciprofloxacin | 10 | Staphylococcus aureus, Escherichia coli |

The minimum inhibitory concentration values indicate that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One study demonstrated that similar urea derivatives significantly inhibited cell proliferation in various cancer cell lines.

Case Study: U937 Cell Line

In a comparative study, the compound exhibited an IC50 value of against U937 cells, which was more effective than etoposide (IC50 = ). This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or apoptosis pathways.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 16.23 | Etoposide | 17.94 |

| THP-1 | >50 | Doxorubicin | 0.5 |

The biological activity can be attributed to its ability to interact with specific biological targets. The pyrazole ring is known for its role in inhibiting enzymes related to cancer progression and microbial resistance.

Enzyme Inhibition

Studies indicate that compounds like 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea inhibit enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are crucial for bacterial survival and cancer cell proliferation, making this compound a candidate for further research in drug development.

Mechanism of Action

The mechanism of action of 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its application:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating their function. The pyrazole and thiophene rings can play a crucial role in binding to the active site of the target.

Materials Science: The electronic properties of the compound can be attributed to the conjugated systems within the pyrazole and thiophene rings, which can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyrazole and Heterocyclic Substituents

The evidence highlights multiple urea-based analogs with variations in substituents and heterocyclic systems. Key comparisons include:

Key Observations:

Substituent Impact on Properties: The thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, which may influence electronic properties and binding interactions compared to fluorophenyl (BG14908, ) or thiazole-piperazine (Compound 11i, ) substituents. Fluorine substituents (e.g., BG14908) are known to enhance metabolic stability and membrane permeability due to increased lipophilicity and electronegativity .

Synthetic Yields :

- Compounds in (e.g., 11a–11o) exhibit yields of 83–89%, suggesting robust synthetic routes for urea derivatives with aryl and heterocyclic substituents . The target compound’s synthesis may benefit from similar methodologies.

Structural Complexity :

Thiophene-Containing Analogs

- : Describes 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, synthesized from thiophene-2-carbaldehyde. This highlights the compatibility of thiophene motifs with pyrazole-urea systems in high-purity syntheses (≥99%) .

- : A pyrazole-thiophene hybrid with a fluorophenyl group, synthesized via hydrazine hydrate-mediated cyclization.

Role of Heterocyclic Linkers

- Piperazine-Thiazole Systems (): Compounds like 11a–11o use a thiazole-piperazine-hydrazinyl backbone, which may enhance solubility or target affinity compared to the target compound’s ethyl-pyrazole linker.

- Pyridinylmethyl Thio Groups (): The substitution of thiophene with pyridine in urea derivatives (e.g., 7n) could alter electronic properties and hydrogen-bonding capabilities .

Biological Activity

1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of both pyrazole and thiophene rings in its structure suggests a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Structural Overview

The compound is characterized by:

- Pyrazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.

- Thiophene Ring : Contributes to the electronic properties and may enhance biological activity.

- Urea Linkage : Often associated with bioactivity due to its ability to form hydrogen bonds.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. In a study involving similar compounds, the zone of inhibition was measured using the well diffusion method, demonstrating effective antibacterial activity against E. coli and S. aureus .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 1 | 20 | E. coli |

| 2 | 25 | S. aureus |

| 3 | 15 | P. mirabilis |

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that these compounds can reduce inflammation in models induced by lipopolysaccharides (LPS) .

Anticancer Activity

Preliminary studies suggest that 1-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to reduced viability in cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study synthesized several pyrazole derivatives, including those with thiophene moieties, which were screened against multiple bacterial strains. The results indicated that modifications on the pyrazole ring significantly enhanced antimicrobial activity .

- Anti-inflammatory Mechanism : In a model using RAW264.7 macrophages stimulated with LPS, treatment with the compound reduced nitric oxide production by inhibiting iNOS expression, showcasing its potential as an anti-inflammatory agent .

- Anticancer Effects : A recent investigation into the apoptotic effects of similar urea derivatives revealed that they could effectively induce cell death in breast cancer cell lines through mitochondrial pathways .

Q & A

Q. How should conflicting in vitro and in silico biological activity data be interpreted?

- Methodology :

- Assay validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Physicochemical profiling : Assess solubility and membrane permeability (e.g., PAMPA) to explain discrepancies between computational predictions and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.